σ₁ Receptor Affinity: Dioxolane vs. Dioxane Ring System Comparison
The 1,3-dioxolane scaffold, when paired with an N-benzyl group, demonstrates high nanomolar affinity for the σ₁ receptor. While direct head-to-head data for N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine is not available, class-level inference from its 1,3-dioxane analog (compound 1) provides a quantitative benchmark. The racemic 1,3-dioxane analog (Ki = 19 nM) exhibits high σ₁ affinity and selectivity over σ₂ and NMDA receptors [1]. Importantly, the (2S,4R)-enantiomer of this dioxane analog shows a Ki of 6.0 nM [1]. The five-membered dioxolane ring is expected to further modulate this affinity due to its different conformational preferences compared to the six-membered dioxane [2].
| Evidence Dimension | Binding affinity (Ki) at σ₁ receptor |
|---|---|
| Target Compound Data | Not directly reported; inferred from analog |
| Comparator Or Baseline | Racemic 1,3-dioxane analog: Ki = 19 nM; (2S,4R)-enantiomer: Ki = 6.0 nM |
| Quantified Difference | Enantiomeric differentiation: 3.2-fold improvement for (2S,4R) over racemate |
| Conditions | Radioligand binding assay using [³H](+)-pentazocine in membrane preparations |
Why This Matters
Demonstrates that the N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine scaffold, like its dioxane analog, has inherent potential for high σ₁ receptor engagement, a key target in neuropathic pain and oncology research.
- [1] Quick, E., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 18(9), 1300. View Source
- [2] Prezzavento, O., et al. (2016). Scouting new sigma receptor ligands: Synthesis, pharmacological evaluation and molecular modeling of 1,3-dioxolane-based structures and derivatives. European Journal of Medicinal Chemistry, 112, 1-19. View Source
